

# An In-depth Technical Guide to the Chemical Properties of Robinetinidin Chloride

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## Compound of Interest

Compound Name: Robinetinidin chloride

Cat. No.: B192280

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## Abstract

**Robinetinidin chloride** is a naturally occurring anthocyanidin, a subclass of flavonoids, recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of the available chemical and physical data for **Robinetinidin chloride**. While extensive experimental data for this specific compound remains limited in publicly accessible literature, this document consolidates known information and provides a framework for future research.

## Chemical and Physical Properties

**Robinetinidin chloride** is a polyphenolic compound extracted from various plant sources, notably the heartwood and bark of trees like *Robinia pseudoacacia*.<sup>[1]</sup> Its core structure is the flavylum cation, characteristic of anthocyanidins.

Table 1: General and Physicochemical Properties of **Robinetinidin Chloride**

Property	Value	Source
Chemical Formula	C <sub>15</sub> H <sub>11</sub> ClO <sub>6</sub>	[1][2]
Molecular Weight	322.7 g/mol	[1][2]
IUPAC Name	5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride	[2][3]
CAS Number	3020-09-5	[1][2]
Synonyms	3,3',4',5',7-Pentahydroxyflavylium chloride, Robinetinidin	[2][3]
Appearance	Powder (Physical description from supplier)	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.	
Storage	Store at < -15°C	[1]

Note: Specific quantitative data for melting point, boiling point, and pKa are not readily available in the cited literature.

## Spectroscopic Data

Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of chemical compounds. While specific spectral data for **Robinetinidin chloride** is not widely published, general characteristics of flavonoids can be inferred.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of a compound. For flavonoids, <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the arrangement of protons and carbons.

- $^1\text{H}$  NMR: The proton NMR spectrum of a flavonoid like **Robinetinidin chloride** would be expected to show distinct signals for the aromatic protons on the A and B rings, as well as any hydroxyl protons. The chemical shifts and coupling constants of these signals would be indicative of their substitution patterns.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon and the hydroxyl-substituted aromatic carbons.

Specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Robinetinidin chloride** are not available in the reviewed literature.

## 2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoids typically shows two major absorption bands. Band I, in the range of 300-400 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring. The exact position of the absorption maxima ( $\lambda_{\text{max}}$ ) is influenced by the number and position of hydroxyl groups and other substituents.

Specific  $\lambda_{\text{max}}$  values for **Robinetinidin chloride** have not been identified in the available search results.

## 2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The fragmentation pattern of flavonoids in MS is often characterized by the retro-Diels-Alder (RDA) cleavage of the C-ring, providing valuable structural information.

A detailed mass spectrometry fragmentation pattern for **Robinetinidin chloride** is not available in the reviewed literature.

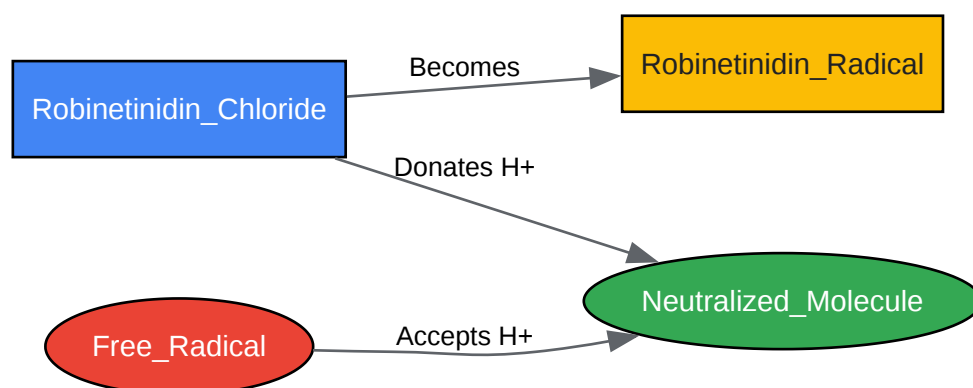
# Biological Activity and Signaling Pathways

The primary reported biological activity of **Robinetinidin chloride** is its strong antioxidant capacity.<sup>[1]</sup> This activity is attributed to its ability to scavenge free radicals, which is a common feature of polyphenolic compounds.<sup>[1]</sup>

### 3.1. Antioxidant Mechanism

The antioxidant effect of flavonoids like **Robinetinidin chloride** is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting flavonoid radical is stabilized by resonance.

#### Logical Relationship of Antioxidant Activity



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Caption: **Robinetinidin chloride** donates a hydrogen atom to neutralize a free radical.

### 3.2. Cellular Signaling Pathways

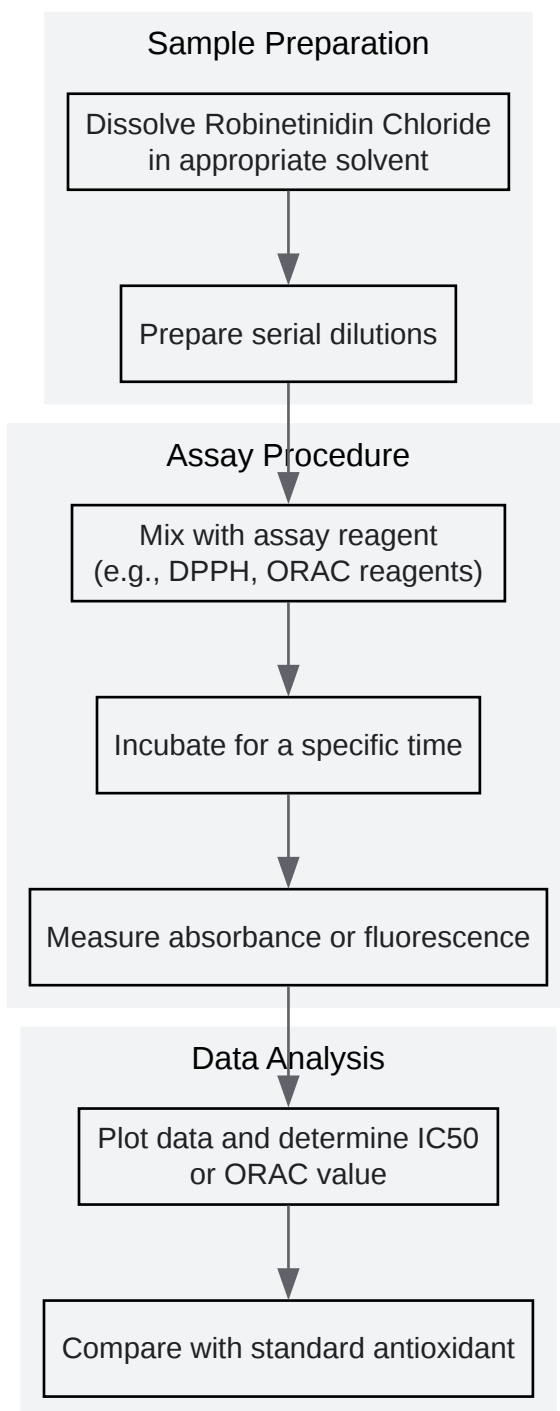
The interaction of flavonoids with cellular signaling pathways is an active area of research. Many flavonoids have been shown to modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. However, there is currently no specific information in the available literature detailing the effects of **Robinetinidin chloride** on these or other signaling pathways.

## Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, or biological evaluation of **Robinetinidin chloride** are not readily available. However, general methodologies for assessing the antioxidant capacity of natural compounds are well-established.

### 4.1. General Antioxidant Assay Workflow

The following diagram illustrates a general workflow for evaluating the antioxidant potential of a compound like **Robinetinidin chloride** using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays.



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Caption: A generalized workflow for in vitro antioxidant capacity assessment.

## Conclusion and Future Directions

**Robinetinidin chloride** is a flavonoid with recognized antioxidant potential. However, a comprehensive understanding of its chemical and biological properties is hampered by the limited availability of detailed experimental data. Further research is required to fully characterize this compound, including:

- Determination of its physicochemical properties such as melting point, boiling point, and pKa.
- Comprehensive spectroscopic analysis using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, UV-Vis, and mass spectrometry to provide a complete structural and electronic profile.
- In-depth investigation of its biological activities beyond general antioxidant effects, including its potential to modulate key cellular signaling pathways.

Such studies will be invaluable for unlocking the full therapeutic and pharmacological potential of **Robinetinidin chloride**.

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